molecular formula C10H11BrN2OS B6332619 (5-Bromopyridin-2-yl)(thiomorpholino)methanone CAS No. 1410447-25-4

(5-Bromopyridin-2-yl)(thiomorpholino)methanone

Cat. No.: B6332619
CAS No.: 1410447-25-4
M. Wt: 287.18 g/mol
InChI Key: NAQOWHHKUIGGKG-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H11BrN2OS and a molecular weight of 287.18 g/mol . This compound is characterized by the presence of a bromopyridine moiety and a thiomorpholine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)(thiomorpholino)methanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with thiomorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Substituted pyridines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

(5-Bromopyridin-2-yl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with nucleophilic sites in biological molecules, while the thiomorpholine ring can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-2-yl)(morpholino)methanone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    (5-Bromopyridin-2-yl)methanol: Lacks the thiomorpholine ring and has a hydroxyl group instead of a carbonyl group.

Uniqueness

(5-Bromopyridin-2-yl)(thiomorpholino)methanone is unique due to the presence of both a bromopyridine moiety and a thiomorpholine ring, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(5-bromopyridin-2-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2OS/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQOWHHKUIGGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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